1-(3-Phenylbutyl)pyrrolidin-3-ol

Description

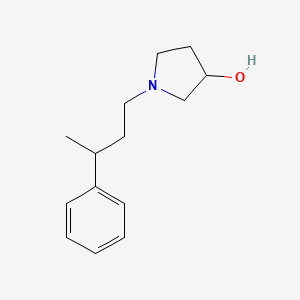

1-(3-Phenylbutyl)pyrrolidin-3-ol is a pyrrolidine-derived compound featuring a phenylbutyl side chain attached to the nitrogen atom of the pyrrolidine ring and a hydroxyl group at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the phenylbutyl group) and hydrogen-bonding capability (from the hydroxyl group).

Properties

CAS No. |

2098011-95-9 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

1-(3-phenylbutyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C14H21NO/c1-12(13-5-3-2-4-6-13)7-9-15-10-8-14(16)11-15/h2-6,12,14,16H,7-11H2,1H3 |

InChI Key |

JLOYAZJVBSTKHB-UHFFFAOYSA-N |

SMILES |

CC(CCN1CCC(C1)O)C2=CC=CC=C2 |

Canonical SMILES |

CC(CCN1CCC(C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Chain Length and Hydrophobicity

Key Compound : 1-(2-Phenylethyl)pyrrolidin-3-ol ()

- Structural Difference : The phenylethyl group (C₂ chain) versus phenylbutyl (C₄ chain) in the target compound.

- For example, in sigma-1 receptor ligands, extended hydrophobic chains (e.g., phenylbutyl) improve fit into hydrophobic cavities near helices α4/α5, as seen in analogues with RMSD > 2.5 Å .

Stereochemical Variations

Key Compounds : (3R)- and (3S)-1-(2-Phenylethyl)pyrrolidin-3-ol ()

- Structural Difference : Stereochemistry at the 3-position hydroxyl group.

- Impact: Enantiomers often exhibit divergent biological activities.

Aromatic Substitution Patterns

Key Compound : 1-(3-Chloro-benzyl)pyrrolidin-3-ol ()

- Structural Difference : Chlorine substitution on the benzyl ring versus the unsubstituted phenyl group in the target compound.

- Impact : The electron-withdrawing chloro group may alter electronic properties, reducing π-π stacking efficiency but enhancing dipole interactions. This could affect binding affinity in receptor-ligand systems .

Functional Group Modifications

Key Compound: 1-(2-Aminoethyl)pyrrolidin-3-ol ()

Fluorinated Analogues

Key Compound : 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol ()

- Structural Difference : Trifluoromethyl (-CF₃) substituent versus the phenylbutyl group.

- Impact : The -CF₃ group enhances metabolic stability and electron-deficient aromatic interactions. Such derivatives are often prioritized in CNS drug development due to improved blood-brain barrier penetration .

Pharmacophore and Binding Interactions

Compounds with the 1-(3-phenylbutyl)piperidine/pyrrolidine scaffold (e.g., sigma-1 receptor ligands) maintain critical salt-bridge interactions with residue Glu172, even when their hydrophobic groups adopt opposing orientations (RMSD > 4 Å). This suggests flexibility in accommodating bulky substituents while preserving core binding motifs . For example:

- Hydrophobic Fit : Larger substituents (e.g., tert-butyl) in position 4 of piperidine improve compatibility with hydrophobic cavities, a feature that could be extrapolated to pyrrolidine derivatives like 1-(3-phenylbutyl)pyrrolidin-3-ol.

Data Table: Structural and Theoretical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₄H₂₁NO | 219.33 | Phenylbutyl, -OH | Moderate lipophilicity, hydrogen bonding |

| 1-(2-Phenylethyl)pyrrolidin-3-ol | C₁₂H₁₇NO | 191.27 | Phenylethyl, -OH | Shorter chain, reduced hydrophobicity |

| 1-(3-Chloro-benzyl)pyrrolidin-3-ol | C₁₁H₁₄ClNO | 211.69 | Chlorobenzyl, -OH | Enhanced dipole interactions |

| 1-(2-Aminoethyl)pyrrolidin-3-ol | C₆H₁₄N₂O | 130.19 | Aminoethyl, -OH | High solubility, basic amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.